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Cat. No.: B1593840 Get Quote

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-(2-Pentenyl)furan with key

structurally related furan derivatives. The objective is to delineate the spectral characteristics

that arise from variations in the alkyl substituent, including saturation, chain position, and

stereochemistry. The data presented is compiled from publicly available spectral databases

and scientific literature, offering a foundational resource for the identification and

characterization of these compounds.

The compounds selected for comparison are:

2-(2-Pentenyl)furan (both cis and trans isomers): The target compound, featuring a C5

unsaturated side chain with the double bond at the second position.

2-Pentylfuran: The saturated analogue, used to highlight the spectroscopic influence of the

C=C double bond.

Furan: The parent heterocyclic ring, serving as a baseline for the spectral features of the

furan moiety.

Data Presentation: Comparative Spectroscopic Data
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The following tables summarize the key quantitative data from Mass Spectrometry (MS),

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)

spectroscopy.

Table 1: Mass Spectrometry Data (Key Electron Ionization Fragments, m/z)

Compound
Molecular Ion
(M+)

Base Peak
(m/z)

Other Major
Fragments
(m/z)

Source

trans-2-(2-

Pentenyl)furan
136 107 91, 79, 67 [1]

cis-2-(2-

Pentenyl)furan
136 107 91, 79, 67 [2]

2-Pentylfuran 138 81 82, 95, 53 [3][4]

Furan 68 39 68, 42, 38 [5]

Table 2: ¹H NMR Spectroscopic Data (Chemical Shifts δ, ppm in CDCl₃)

Compound Furan H-5
Furan H-3 & H-
4

Alkyl/Alkenyl
Protons

Source

2-Pentylfuran ~7.28 (t)
~6.26 (m), ~5.96

(m)

~2.60 (t, α-CH₂),

~1.63 (m), ~1.33

(m), ~0.90 (t,

CH₃)

[3][6]

Furan ~7.44 (t) ~6.38 (t) N/A [7][8]

2-(2-

Pentenyl)furan

(Predicted)

~7.30 ~6.28, ~6.05

~5.5 (m, olefinic),

~3.3 (d, α-CH₂),

~2.1 (q, allylic),

~1.0 (t, CH₃)

N/A

Note: Experimental NMR data for 2-(2-Pentenyl)furan is not readily available in the searched

literature. The provided values are estimations based on known shifts for similar structures.
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Table 3: ¹³C NMR Spectroscopic Data (Chemical Shifts δ, ppm in CDCl₃)

Compound Furan C-2 Furan C-5
Furan C-3 &
C-4

Alkyl/Alken
yl Carbons

Source

2-Pentylfuran ~156.7 ~140.6
~110.0,

~104.6

~31.5, ~28.0,

~27.8, ~22.5,

~14.0

[3][9]

Furan ~142.8 ~142.8
~109.9,

~109.9
N/A [10][11]

Table 4: Infrared (IR) Spectroscopic Data (Key Absorption Bands, cm⁻¹)

Compoun
d

C-H
(Aromatic
/Furan)

C=C
(Furan
Ring)

C-O-C
(Furan
Ring)

C-H
(Alkyl)

C=C
(Alkenyl)

Source

2-

Pentylfuran
~3100

~1590,

~1500

~1150,

~1010

~2950,

~2870
N/A [3][12]

Furan ~3130
~1580,

~1485

~1175,

~1065
N/A N/A [13][14]

Table 5: UV-Vis Spectroscopic Data (λ_max, nm)

Compound λ_max (nm)
Molar
Absorptivity
(ε)

Solvent Source

2-Acetylfuran 225, 269 2512, 12882 Dioxane [15]

Furan ~200-210 - Ethanol/Gas [15][16][17]

Note: Specific UV-Vis data for 2-(2-Pentenyl)furan and 2-Pentylfuran is limited. Data for 2-

acetylfuran is provided to illustrate the typical absorption range for a 2-substituted furan.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are outlined below.

Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is designed for the analysis of volatile furan derivatives.

Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an

electron ionization (EI) source.

Sample Preparation: Samples are typically diluted in a volatile solvent (e.g., dichloromethane

or hexane). For trace analysis, headspace or solid-phase microextraction (SPME) may be

employed.[18]

GC Conditions:

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is

commonly used.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[19]

Injector: Split/splitless injector, typically operated at 250-280°C.

Oven Program: An initial temperature of 35-40°C held for several minutes, followed by a

ramp (e.g., 5-10°C/min) to a final temperature of 250-300°C.

MS Conditions:

Ionization: Electron Ionization (EI) at 70 eV.

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: m/z 35-400.

Data Analysis: Compound identification is achieved by comparing the acquired mass

spectra with reference libraries (e.g., NIST) and retention times of known standards.[20]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for structural elucidation of purified furan compounds.[21]

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

Approximately 5-25 mg of the purified compound is dissolved in 0.5-0.7 mL of a

deuterated solvent (e.g., Chloroform-d, CDCl₃).[22][23]

A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

The solution is filtered into a 5 mm NMR tube to remove any particulate matter.[23]

Data Acquisition (¹H NMR):

The magnetic field is locked to the deuterium signal of the solvent.

The field is shimmed to achieve maximum homogeneity.

A standard one-pulse experiment is performed to acquire the ¹H spectrum.

Data Acquisition (¹³C NMR):

A proton-decoupled pulse program is used to acquire the ¹³C spectrum, resulting in

singlets for each unique carbon atom.

Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.

Coupling constants (J) in Hertz (Hz) are measured to determine connectivity.

Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

volatile organic compound like 2-(2-Pentenyl)furan.

Caption: Generalized workflow for the spectroscopic analysis of furan compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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